2,3,5-Trifluoro-4-methoxybenzamide
Overview
Description
2,3,5-Trifluoro-4-methoxybenzamide is a chemical compound with the CAS Number: 1804141-21-6 . It has a molecular weight of 205.14 and its IUPAC name is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H6F3NO2 . The InChI Code is 1S/C8H6F3NO2/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H2,12,13) .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 205.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Molecular Structure and Intermolecular Interactions
- Research on N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, revealed insights into its molecular structure and the impact of intermolecular interactions on its geometry. This study employed X-ray diffraction and DFT calculations to analyze bond lengths, angles, and dihedral angles, providing valuable information for understanding the structural properties of similar compounds like 2,3,5-Trifluoro-4-methoxybenzamide (Karabulut et al., 2014).
Antibacterial Properties
- Investigations into the antibacterial potential of 3-Methoxybenzamide derivatives, which are structurally related to this compound, identified potent antistaphylococcal compounds with improved pharmaceutical properties. This finding highlights the possibility of using structurally similar compounds in antibacterial applications (Haydon et al., 2010).
Chemical Synthesis and Catalysis
- Studies have shown that derivatives of 3-Methoxybenzamide are involved in various chemical synthesis processes, such as Rhodium(III)-catalyzed chemodivergent annulations, demonstrating their utility in complex chemical reactions (Xu et al., 2018).
Pharmaceutical and Medicinal Chemistry
- Research on 3-Methoxybenzamide derivatives as novel antibacterial agents targeting the bacterial cell division protein FtsZ suggests that modifications of these compounds can lead to increased antibacterial activity. This implies potential pharmaceutical applications for similar compounds like this compound (Bi et al., 2018).
Biochemical Applications
- Certain derivatives of 3-Methoxybenzamide have been shown to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, suggesting potential applications in the study of cellular mechanisms and drug development (Purnell & Whish, 1980).
Material Science
- The study of methoxy-substituted phenylthienyl benzamidines, related to this compound, in the context of corrosion inhibition for carbon steel in acidic mediums, shows potential applications in materials science and engineering (Fouda et al., 2020).
Safety and Hazards
The safety information available indicates that 2,3,5-Trifluoro-4-methoxybenzamide may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 2,3,5-Trifluoro-4-methoxybenzamide is Galectin-3 . Galectin-3 is a protein that plays a significant role in many biological processes, including cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, and apoptosis .
Mode of Action
It is known to interact with its target, galectin-3 . The interaction between the compound and Galectin-3 may influence various cellular processes, potentially leading to changes in cell behavior .
Biochemical Pathways
Given its interaction with Galectin-3, it may influence pathways related to cell adhesion, angiogenesis, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its interaction with Galectin-3, it may influence cell behavior, potentially affecting processes such as cell adhesion, angiogenesis, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .
Properties
IUPAC Name |
2,3,5-trifluoro-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURQSLMVFCTKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.